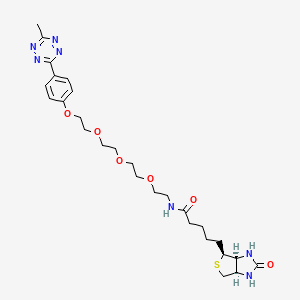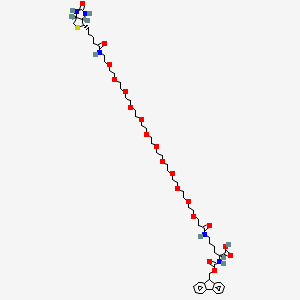
Methyltetrazine-PEG24-amine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG24-amine HCl salt is a monodisperse, click chemistry polyethylene glycol (PEG) linker containing a free amine and a methyltetrazine group. This compound is highly soluble in water and is used in various chemical and biological applications due to its ability to undergo rapid and specific reactions with trans-cyclooctene (TCO) derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-amine HCl salt is synthesized through a series of chemical reactions that involve the incorporation of a methyltetrazine group and a PEG linker. The free amine group in the compound is reactive with carboxylic acid-containing molecules in the presence of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG24-amine HCl salt primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder cycloaddition with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . This reaction is highly specific and occurs rapidly under mild conditions.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include EDC, HATU, and various strained alkenes. The reactions typically occur in aqueous or organic solvents such as water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide) .
Major Products Formed
The major products formed from reactions involving this compound are stable dihydropyridazine linkages, which result from the cycloaddition reaction with strained alkenes .
Scientific Research Applications
Methyltetrazine-PEG24-amine HCl salt has a wide range of applications in scientific research, including:
Fluorescent Imaging: Used to label proteins with fluorophores for fluorescence microscopy and flow cytometry.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.
PET and SPECT Imaging: Applied in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging for tracking biological processes in vivo.
Radiochemistry: Employed in radiolabeling for studying drug distribution and metabolism.
Bioconjugation: Used to derivatize carboxylic acids or activated esters containing biomolecules, enabling the creation of complex bioconjugates.
Mechanism of Action
Methyltetrazine-PEG24-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with strained alkenes via inverse electron demand Diels-Alder cycloaddition, forming stable dihydropyridazine linkages. This reaction is highly specific and occurs without interfering with other biological processes, making it ideal for live-cell imaging and other in situ applications .
Comparison with Similar Compounds
Methyltetrazine-PEG24-amine HCl salt is unique due to its long PEG linker, which enhances water solubility and reduces steric hindrance in bioconjugation reactions. Similar compounds include:
Methyltetrazine-PEG4-amine HCl salt: Contains a shorter PEG linker, which may limit its solubility and flexibility in certain applications.
Methyltetrazine-amine hydrochloride: Lacks the PEG linker, making it less suitable for applications requiring high solubility and reduced steric hindrance.
This compound stands out due to its combination of stability, solubility, and reactivity, making it a versatile tool in chemical and biological research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H105N5O24/c1-54-59-61-57(62-60-54)55-2-4-56(5-3-55)86-53-52-85-51-50-84-49-48-83-47-46-82-45-44-81-43-42-80-41-40-79-39-38-78-37-36-77-35-34-76-33-32-75-31-30-74-29-28-73-27-26-72-25-24-71-23-22-70-21-20-69-19-18-68-17-16-67-15-14-66-13-12-65-11-10-64-9-8-63-7-6-58/h2-5H,6-53,58H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNSTHULGSLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H105N5O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114286.png)

![methyl 3-[2-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114292.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114295.png)
![[4-[[(2S)-2-[[(2R)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114305.png)



![3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114331.png)




